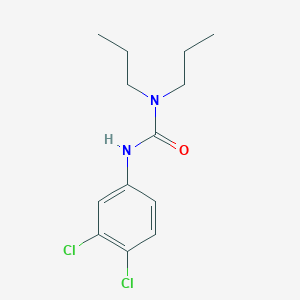

3-(3,4-Dichlorophenyl)-1,1-dipropylurea

Vue d'ensemble

Description

3-(3,4-Dichlorophenyl)-1,1-dipropylurea is a chemical compound belonging to the class of phenylurea derivatives. It is characterized by the presence of a dichlorophenyl group attached to a dipropylurea moiety. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1,1-dipropylurea typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with dipropylamine to yield the final product . The reaction conditions generally require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize production efficiency and minimize waste. Safety measures are also crucial due to the use of hazardous reagents like phosgene.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4-Dichlorophenyl)-1,1-dipropylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Herbicidal Applications

Mechanism of Action

3-(3,4-Dichlorophenyl)-1,1-dipropylurea functions primarily as a herbicide by inhibiting photosynthesis in plants. It targets photosystem II, disrupting the electron transport chain and leading to the generation of reactive oxygen species, which ultimately results in plant cell death.

Efficacy Against Weeds

- Effective against both broadleaf and grassy weeds.

- Systemic action allows absorption through foliage and roots.

| Crop Type | Target Weeds | Application Method |

|---|---|---|

| Cotton | Various broadleaf weeds | Foliar spray |

| Citrus | Grassy weeds | Soil application |

| Turf | Perennial weeds | Pre-emergent treatment |

Industrial Applications

Use in Epoxy Resins

this compound is utilized as an accelerator for epoxy resins. It enhances the curing process when combined with dicyandiamide as a latent hardener.

| Parameter | Value |

|---|---|

| Curing Temperature | 70 - 220 °C |

| Recommended Concentration | 0.5% to 15% by weight |

| Typical Particle Size | 10 - 50 µm |

Advantages

- Improved reactivity and storage stability.

- Enhanced mechanical properties of cured materials.

Medicinal Chemistry

Potential Therapeutic Properties

Research has indicated that compounds similar to this compound may exhibit anti-cancer and anti-inflammatory effects. Studies have focused on their ability to inhibit specific enzymes involved in cancer progression.

- Case Study: A study evaluated the compound's effects on cancer cell lines, demonstrating significant inhibition of cell proliferation at certain concentrations.

Environmental Impact Studies

Toxicity to Aquatic Life

While effective as a herbicide, studies have shown that this compound can have detrimental effects on non-target aquatic organisms. Research indicates that it disrupts reproductive systems in fish and invertebrates at certain concentrations.

| Organism Type | Observed Effects | Concentration (mg/L) |

|---|---|---|

| Freshwater Fish | Mortality and reproductive disruption | >5 |

| Aquatic Invertebrates | Decreased population viability | >2 |

Mécanisme D'action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1,1-dipropylurea involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits photosynthesis by blocking the electron flow in photosystem II, thereby preventing the conversion of light energy into chemical energy . This disruption leads to the death of the target plants.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3,4-Dichlorophenyl)-1,1-dimethylurea:

3,4-Dichlorophenylhydrazine: This compound is used in various organic synthesis reactions and has distinct reactivity compared to 3-(3,4-Dichlorophenyl)-1,1-dipropylurea.

Uniqueness

This compound is unique due to its specific structural features and the presence of the dipropylurea moiety, which imparts distinct chemical and biological properties. Its versatility in various applications, from agriculture to pharmaceuticals, highlights its importance in scientific research and industrial processes.

Activité Biologique

3-(3,4-Dichlorophenyl)-1,1-dipropylurea (commonly referred to as dipropylurea) is a compound belonging to the class of phenylureas, primarily recognized for its significant biological activity in agricultural applications. This article delves into its mechanisms of action, effects on biological systems, and relevant case studies.

- Molecular Formula : C13H16Cl2N2O

- Molecular Weight : Approximately 289.2 g/mol

- Solubility : Low solubility in water (0.049 g/L), but soluble in organic solvents like chloroform and methanol.

The primary biological activity of this compound is attributed to its role as a photosynthesis inhibitor . It specifically targets photosystem II (PSII) in plants, blocking electron transport and thereby inhibiting oxygen evolution during photosynthesis. This mechanism is akin to that of other phenylureas such as diuron.

- Inhibition of Photosystem II : Studies indicate that dipropylurea effectively inhibits oxygen production in photosynthetic organisms like Chlorella by interfering with the electron transport chain within PSII. This inhibition leads to reduced growth and viability of target plant species.

Herbicidal Activity

This compound is primarily utilized as a pre-emergent herbicide , effective against various broadleaf weeds and grasses. Its application in agricultural settings has been well-documented:

- Target Weeds : The compound shows efficacy against species such as Amaranthus, Chenopodium, and several grass species.

- Application Method : Typically applied to soil before weed germination to prevent seedling establishment.

Toxicity and Environmental Impact

While effective as a herbicide, there are concerns regarding the compound's potential toxicity:

- Toxicological Data : Studies have shown that prolonged exposure can lead to harmful effects on non-target organisms. For instance, the oral LD50 for related compounds has been reported at approximately 1017 mg/kg in rats .

- Environmental Persistence : The compound is known for its persistence in the environment, particularly in soil where it can remain active for extended periods due to its strong adsorption properties.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique characteristics of this compound relative to similar phenylureas:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | C9H10Cl2N2O | Lower molecular weight; commonly used herbicide (diuron) |

| 3-(2,5-Dichlorophenyl)-1,1-dipropylurea | C13H18Cl2N2O | Different chlorination pattern; similar herbicidal activity |

| 3-(3-Chlorophenyl)-1-methylurea | C9H10ClN2O | Contains only one chlorine atom; less potent herbicide |

| 3-(4-Chlorophenyl)-1-ethylurea | C10H12ClN2O | Contains ethyl group; different herbicidal spectrum |

This table illustrates how variations in halogen substitution and alkyl groups can influence the biological activity and applications of phenylureas.

Case Study 1: Efficacy on Target Weeds

A field study conducted on the application of this compound demonstrated a significant reduction in weed biomass compared to untreated plots. The results indicated an average reduction of over 80% in weed density within four weeks post-application.

Case Study 2: Impact on Non-target Species

Research has also focused on the ecological impact of dipropylurea on non-target aquatic organisms. In laboratory settings, exposure to sub-lethal concentrations resulted in behavioral changes and reduced reproductive success in species such as Daphnia magna.

Propriétés

IUPAC Name |

3-(3,4-dichlorophenyl)-1,1-dipropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O/c1-3-7-17(8-4-2)13(18)16-10-5-6-11(14)12(15)9-10/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEUYEVTHPZZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337166 | |

| Record name | 3-(3,4-dichlorophenyl)-1,1-dipropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15545-57-0 | |

| Record name | 3-(3,4-dichlorophenyl)-1,1-dipropylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15545-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.